molecular formula C11H15NO3 B2819261 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol CAS No. 23101-41-9

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol

Cat. No.: B2819261
CAS No.: 23101-41-9
M. Wt: 209.245
InChI Key: JRHYHNVSJWCMQQ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of two methoxy groups at the 6th and 7th positions and a hydroxyl group at the 4th position on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol can be achieved through several synthetic routes. One common method involves the Pomeranz-Fritsch-Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline derivatives. This method typically involves the reaction of a benzaldehyde derivative with an amine under acidic conditions to form the isoquinoline core .

Another approach is the Petasis reaction, which involves the use of boronic acids, amines, and aldehydes to form the desired tetrahydroisoquinoline structure . This method is known for its diastereoselectivity and efficiency in producing optically active compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the methoxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-one, while reduction can produce various tetrahydroisoquinoline derivatives with different substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-10-3-7-5-12-6-9(13)8(7)4-11(10)15-2/h3-4,9,12-13H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHYHNVSJWCMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CNCC2=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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